N-butyl-1-{4-[(4-chlorobenzoyl)amino]benzoyl}piperidine-3-carboxamide
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Overview
Description
ZINC65022200 is a novel potent and specific inhibitor of the UNC119-Src interaction, binding to UNC119 in cells, and inducing redistribution of Src to endomembranes and reduction of activating Src autophosphorylation on Y419.
Scientific Research Applications
Synthesis and Evaluation in Pharmacology
- Compounds similar to N-butyl-1-{4-[(4-chlorobenzoyl)amino]benzoyl}piperidine-3-carboxamide have been synthesized and evaluated for potential antipsychotic properties. These include heterocyclic carboxamides evaluated for their binding to dopamine and serotonin receptors, showing promise as potential antipsychotic agents with reduced side effects (Norman, Navas, Thompson, & Rigdon, 1996).
Gastrointestinal Motility Enhancement
- Benzamide derivatives, structurally related to this compound, have been synthesized and found to accelerate gastric emptying and increase the frequency of defecation. These compounds, such as Y-36912, have shown potential as prokinetic agents with reduced side effects (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Anti-Acetylcholinesterase Activity
- Certain benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, sharing core structural similarities with this compound, have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds have shown potential as potent inhibitors, with applications in the treatment of conditions like dementia (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Antibacterial Properties
- Novel derivatives including benzo[f]chromene-2-carboxamides, which share a structural similarity to this compound, have been synthesized and shown antibacterial effects against various Gram-negative and Gram-positive bacteria (Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017).
Neurokinin Receptor Antagonism
- Spiro-substituted piperidines, structurally related to this compound, have been synthesized and shown to act as NK2 receptor antagonists, suggesting potential applications in respiratory disorders (Kubota, Kakefuda, Nagaoka, Yamamoto, Ikeda, Takeuchi, Shibanuma, & Isomura, 1998).
Antihypertensive Properties
- A series of piperidine-4-carboxamide derivatives, structurally similar to this compound, have been synthesized and evaluated for their antihypertensive properties. These compounds have shown inhibitory activity against T-type Ca(2+) channels, offering potential as novel antihypertensive agents (Watanuki, Matsuura, Tomura, Okada, Okazaki, Ohta, & Tsukamoto, 2011).
Properties
Molecular Formula |
C22H26N4O4S2 |
---|---|
Molecular Weight |
474.594 |
IUPAC Name |
1-[(2-oxo-3-propan-2-yl-1,3-benzothiazol-6-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H26N4O4S2/c1-15(2)26-19-6-5-18(12-20(19)31-22(26)28)32(29,30)25-10-7-17(8-11-25)21(27)24-14-16-4-3-9-23-13-16/h3-6,9,12-13,15,17H,7-8,10-11,14H2,1-2H3,(H,24,27) |
InChI Key |
FZLUBKYRGUUQQF-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)NCC4=CN=CC=C4)SC1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZINC65022200; ZINC-65022200; ZINC 65022200 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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